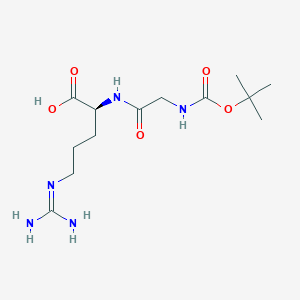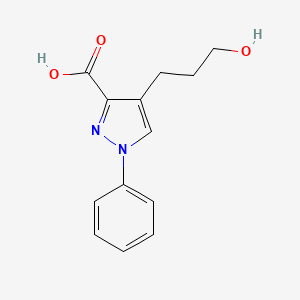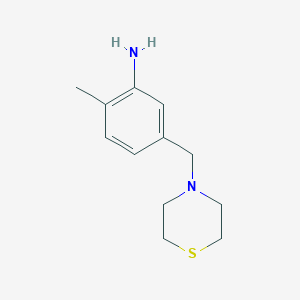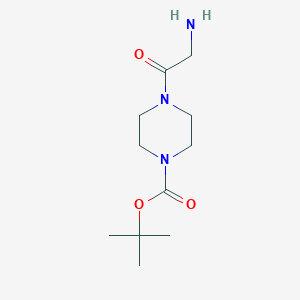![molecular formula C15H16N4 B1518896 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline CAS No. 1087792-59-3](/img/structure/B1518896.png)
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Vue d'ensemble
Description
“4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline”, consists of a pyrazole ring fused with a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Applications De Recherche Scientifique
Electroluminescence and Photophysics
One significant application of the related compound, 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine, is found in the field of electroluminescence. Researchers have developed highly luminescent tetradentate bis-cyclometalated platinum complexes with potential applications in organic light-emitting diodes (OLEDs). These complexes demonstrated excellent performance in OLED devices, showcasing their relevance in the development of efficient and durable electronic displays (Vezzu et al., 2010).
Antileishmanial Activity
Another area of application is in the medicinal chemistry domain, where derivatives of 4-anilino-1H-pyrazolo[3,4-b]pyridine, including compounds with a similar structure to 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline, have been synthesized and analyzed for their antileishmanial activity. These compounds showed promising results against Leishmania amazonensis, suggesting potential as anti-Leishmania drugs (Mello et al., 2004).
Solvent and Acid-Base Sensitivity
A series of diazotised aniline and aniline derivative compounds, including pyrazole and phenylpyrazole structures, have been studied for their solvent polarity and acid-base sensitive characteristics. These investigations offer insights into the solvatochromic properties of such compounds, which could be pivotal in the development of pH sensors or solvent-sensitive dyes (Demirçalı, 2021).
Synthesis and Coordination Chemistry
Research has also been conducted on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their application in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. Such compounds contribute to advances in materials science, particularly in creating responsive materials for sensing and electronic applications (Halcrow, 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJZMFDZRYRLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182049 | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline | |
CAS RN |
1087792-59-3 | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)



![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)


![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)